2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[(2,6-difluorophenyl)methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3/c16-10-2-1-3-11(17)9(10)6-18-14(22)12-7-23-15(19-12)20-13(21)8-4-5-8/h1-3,7-8H,4-6H2,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEWZQDUFXKGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropanecarboxamido group: This step may involve the reaction of a cyclopropanecarboxylic acid derivative with an amine.
Attachment of the 2,6-difluorobenzyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide: can be compared with other oxazole derivatives, such as:
Uniqueness
The uniqueness of 2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the cyclopropanecarboxamido group and the 2,6-difluorobenzyl group can influence its interactions with molecular targets and its overall pharmacokinetic properties.
Biological Activity
The compound 2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide is part of a class of oxazole derivatives that have garnered interest for their potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a cyclopropanecarboxamide moiety and a difluorobenzyl group, which are critical for its biological activity.
Research indicates that compounds similar to 2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide may act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, inhibitors targeting acid ceramidase (AC) have shown promise in modulating sphingolipid metabolism, which is crucial in various physiological processes including cell proliferation and apoptosis .
Biological Activity
1. Antitumor Activity
Studies have demonstrated that related oxazole derivatives exhibit significant antitumor effects. For example, compounds designed to inhibit acid ceramidase have shown potential in reducing tumor growth in preclinical models. The inhibition of AC leads to an accumulation of ceramide, which can induce apoptosis in cancer cells .
2. Antimicrobial Properties
Some oxazole derivatives have been evaluated for their antimicrobial activity. A study indicated that certain structural analogs displayed weak to moderate antimicrobial effects against various bacterial strains .
3. Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of related compounds against mammalian cell lines such as HeLa and L929 cells. The IC50 values indicate the concentration at which 50% inhibition of cell growth occurs. For instance, one study reported an IC50 value of 23 μg/mL for a mixture containing similar compounds .
Case Study 1: Inhibition of Acid Ceramidase
A series of substituted oxazol-2-one-3-carboxamides were synthesized and tested for their ability to inhibit human acid ceramidase (hAC). Among these, 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide was identified as a potent inhibitor with an IC50 value significantly lower than that of the initial lead compounds .
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various oxazole derivatives, it was found that certain compounds exhibited MIC values around 66.7 μg/mL against specific pathogens. This highlights the potential application of these compounds in treating infections caused by resistant strains .
Data Summary
The following table summarizes key findings regarding the biological activity of 2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide and related compounds:
Q & A
Q. What are the key steps and optimized conditions for synthesizing 2-(cyclopropanecarboxamido)-N-(2,6-difluorobenzyl)oxazole-4-carboxamide?
- Synthesis Methodology : The synthesis involves multi-step reactions:
Oxazole Core Formation : Cyclocondensation of precursors (e.g., acyl chlorides or esters) under controlled temperatures (60–80°C) in anhydrous solvents like DMF or acetonitrile .
Amidation : Coupling the oxazole intermediate with cyclopropanecarboxamide using activating agents like HATU or EDC in the presence of a base (e.g., DIPEA) .
Benzylation : Introducing the 2,6-difluorobenzyl group via nucleophilic substitution or reductive amination, monitored by TLC or HPLC .
Critical Parameters : Solvent purity, inert atmosphere (N₂/Ar), and stoichiometric control to avoid side reactions (e.g., over-fluorination) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Characterization Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., difluorobenzyl protons at δ 6.8–7.2 ppm; oxazole C=O at ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected ~365.3 g/mol based on analogs) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Approaches :
Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC₅₀ values in enzyme inhibition) .
Structural Confirmation : Re-examine batch purity via X-ray crystallography (if crystalline) or 2D NMR to rule out structural deviations .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding consistency with target proteins (e.g., kinases or GPCRs) .
Example Data Conflict : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH or co-solvents). Replicate studies under controlled parameters .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- SAR Framework :
- Core Modifications : Substitute the oxazole ring with thiazole or imidazole to evaluate electronic effects on target binding .
- Fluorine Positioning : Compare 2,6-difluorobenzyl with 3,5-difluoro analogs to assess steric/electronic impacts .
- Amide Linkers : Replace cyclopropanecarboxamido with bulkier groups (e.g., tert-butyl) to probe hydrophobic interactions .
- Experimental Validation : Use in vitro cytotoxicity assays (e.g., MTT) and pharmacokinetic profiling (e.g., microsomal stability) .
Methodological Guidance for Contradictory Data
Q. How should researchers address inconsistencies in crystallographic data refinement?
- Refinement Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
